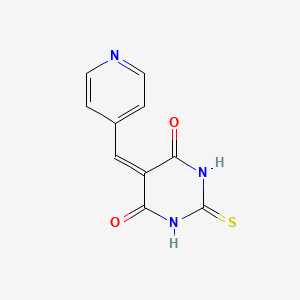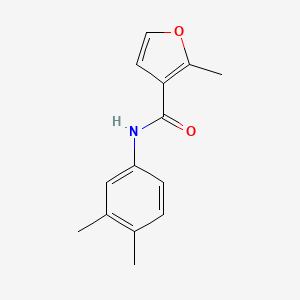![molecular formula C14H14Cl2N2OS B5705971 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, also known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.
作用机制
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide reduces the production of pro-inflammatory prostaglandins. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting 5-LOX, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide reduces the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have antioxidant effects by reducing oxidative stress. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can react with other compounds in the lab, which can affect its activity.
未来方向
There are several future directions for the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide. One area of research is the development of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide analogs with improved solubility and activity. Another area of research is the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in combination with other compounds, such as chemotherapy drugs, to enhance its anti-tumor effects. Additionally, the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in animal models of neurological disorders could provide further insight into its neuroprotective effects. Finally, the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in human clinical trials could provide valuable information on its potential therapeutic applications.
合成方法
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine. The resulting compound is then reacted with 3-methylbutanoyl chloride to form N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide.
科学研究应用
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)5-13(19)18-14-17-12(7-20-14)9-3-4-10(15)11(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSFQLYWUDPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)

![2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)


![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)